1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro-
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Overview
Description
1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- typically involves the nitration of 1,2-dimethylimidazole followed by the introduction of a carbonyl chloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the carbonyl chloride group can be achieved using thionyl chloride or oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Amines, alcohols, or thiols in the presence of a base such as triethylamine.
Major Products Formed
Reduction: 1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-amino-.
Substitution: Corresponding amides, esters, or thioesters.
Scientific Research Applications
1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-amino-
- 1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-hydroxy-
- 1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-methyl-
Uniqueness
1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
61982-15-8 |
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Molecular Formula |
C6H6ClN3O3 |
Molecular Weight |
203.58 g/mol |
IUPAC Name |
2,3-dimethyl-5-nitroimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-8-6(10(12)13)4(5(7)11)9(3)2/h1-2H3 |
InChI Key |
PSYWKMCFMNHJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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